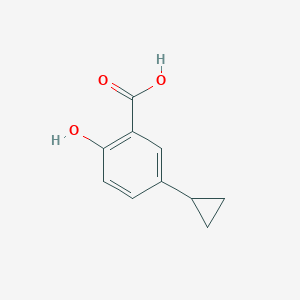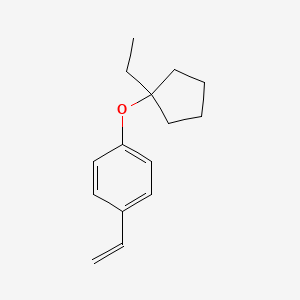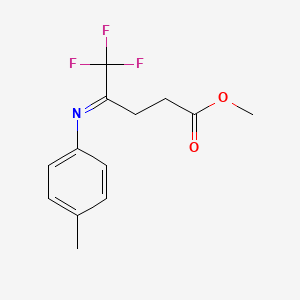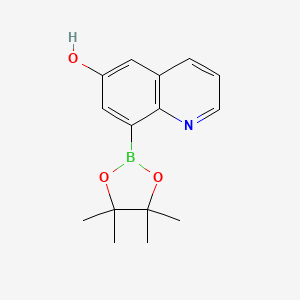
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol is a compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a quinolinol moiety and a dioxaborolane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol typically involves the reaction of a quinolinol derivative with a boronic acid or boronate ester. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is usually catalyzed by a palladium complex, such as PdCl2(dppf), and carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol can undergo various types of chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a double or triple bond.
Coupling Reactions: Formation of carbon-carbon bonds through the coupling of boron-containing compounds with other organic molecules.
Common Reagents and Conditions
Borylation: Typically involves the use of a palladium catalyst and a boronic acid or ester.
Hydroboration: Often carried out with pinacolborane in the presence of a transition metal catalyst.
Coupling Reactions: Commonly use copper or palladium catalysts and may require an inert atmosphere
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, borylation can yield boronate esters, while hydroboration can produce organoboranes.
科学研究应用
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane group can interact with nucleophiles, while the quinolinol moiety can participate in coordination chemistry. These interactions enable the compound to act as a versatile building block in organic synthesis and materials science .
相似化合物的比较
Similar Compounds
Pinacolborane: A boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Another boron reagent used in borylation and coupling reactions.
Catecholborane: A boron compound used in organic synthesis.
Uniqueness
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol is unique due to the presence of both a quinolinol and a dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its versatility makes it a valuable reagent in various fields of scientific research .
属性
分子式 |
C15H18BNO3 |
|---|---|
分子量 |
271.12 g/mol |
IUPAC 名称 |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-11(18)8-10-6-5-7-17-13(10)12/h5-9,18H,1-4H3 |
InChI 键 |
ILVPABHHQGZPGU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



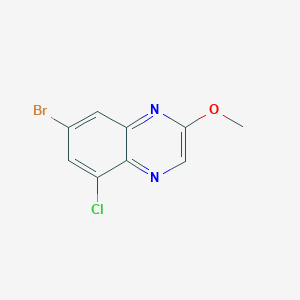

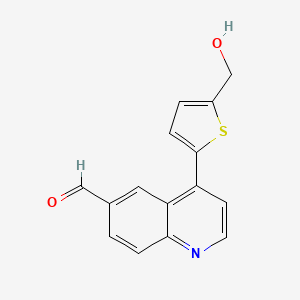

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)
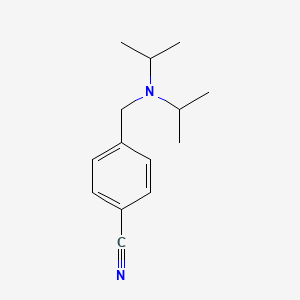
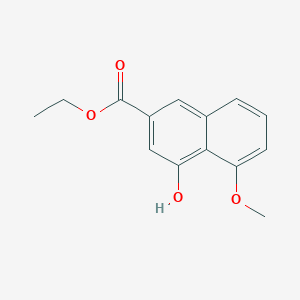
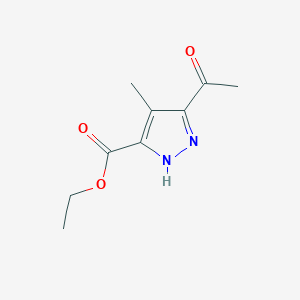
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13926401.png)
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
